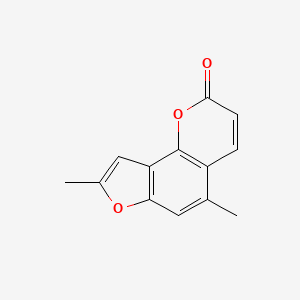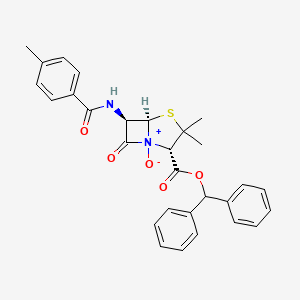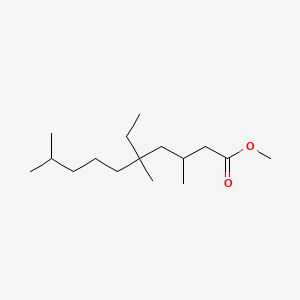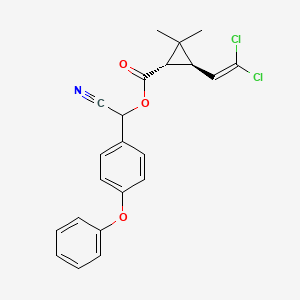
(1S,3R)-Cyano(4-phenoxyphenyl)methyl 3-(2,2-dichlorovinyl)-2,2-dimethyl cyclopropanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,3R)-Cyano(4-phenoxyphenyl)methyl 3-(2,2-dichlorovinyl)-2,2-dimethyl cyclopropanecarboxylate is a synthetic organic compound known for its applications in various scientific fields. This compound is characterized by its complex structure, which includes a cyano group, a phenoxyphenyl group, and a dichlorovinyl group attached to a cyclopropane ring. Its unique structure imparts specific chemical properties that make it valuable in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-Cyano(4-phenoxyphenyl)methyl 3-(2,2-dichlorovinyl)-2,2-dimethyl cyclopropanecarboxylate typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:
Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor.
Introduction of the cyano group: This step involves the addition of a cyano group to the cyclopropane ring, which can be done using reagents like cyanogen bromide.
Attachment of the phenoxyphenyl group: This step typically involves a nucleophilic substitution reaction where a phenoxyphenyl halide reacts with the cyano-substituted cyclopropane.
Incorporation of the dichlorovinyl group: This can be achieved through a halogenation reaction, where the cyclopropane ring is treated with a dichlorovinyl halide.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
(1S,3R)-Cyano(4-phenoxyphenyl)methyl 3-(2,2-dichlorovinyl)-2,2-dimethyl cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted derivatives.
科学的研究の応用
(1S,3R)-Cyano(4-phenoxyphenyl)methyl 3-(2,2-dichlorovinyl)-2,2-dimethyl cyclopropanecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, including polymers and coatings.
作用機序
The mechanism of action of (1S,3R)-Cyano(4-phenoxyphenyl)methyl 3-(2,2-dichlorovinyl)-2,2-dimethyl cyclopropanecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
類似化合物との比較
Similar Compounds
Cyano(4-phenoxyphenyl)methyl derivatives: These compounds share a similar core structure but differ in the substituents attached to the cyclopropane ring.
Dichlorovinyl cyclopropanecarboxylates: These compounds have a similar dichlorovinyl group but may have different substituents on the cyclopropane ring.
Uniqueness
(1S,3R)-Cyano(4-phenoxyphenyl)methyl 3-(2,2-dichlorovinyl)-2,2-dimethyl cyclopropanecarboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C22H19Cl2NO3 |
|---|---|
分子量 |
416.3 g/mol |
IUPAC名 |
[cyano-(4-phenoxyphenyl)methyl] (1S,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-8-10-16(11-9-14)27-15-6-4-3-5-7-15/h3-12,17-18,20H,1-2H3/t17-,18?,20+/m0/s1 |
InChIキー |
NGALOHODGJDMHA-NKUTVCTDSA-N |
異性体SMILES |
CC1([C@H]([C@@H]1C(=O)OC(C#N)C2=CC=C(C=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |
正規SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC=C(C=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


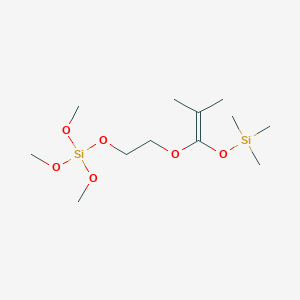

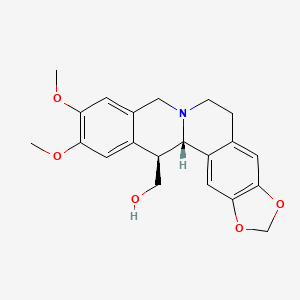
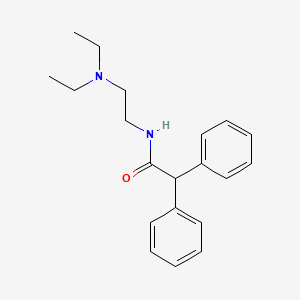
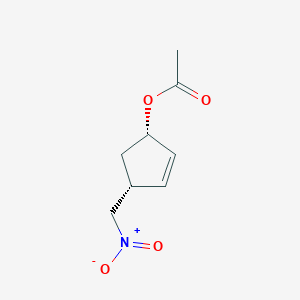

![N-[2-(ethylamino)ethyl]-N-methylacetamide](/img/structure/B13795154.png)


![Acetamide,N-ethyl-N-[2-(methylamino)ethyl]-](/img/structure/B13795169.png)
![Dipotassium 2-[3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl]-5-sulfonatobenzoate](/img/structure/B13795172.png)
